molecular formula C8H8ClNO B8735136 N-hydroxy-4-methylbenzenecarboximidoyl chloride

N-hydroxy-4-methylbenzenecarboximidoyl chloride

Cat. No. B8735136
M. Wt: 169.61 g/mol
InChI Key: CWLYVEMDVAPUMV-UHFFFAOYSA-N
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Description

N-hydroxy-4-methylbenzenecarboximidoyl chloride is a useful research compound. Its molecular formula is C8H8ClNO and its molecular weight is 169.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-hydroxy-4-methylbenzenecarboximidoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-hydroxy-4-methylbenzenecarboximidoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C8H8ClNO

Molecular Weight

169.61 g/mol

IUPAC Name

N-hydroxy-4-methylbenzenecarboximidoyl chloride

InChI

InChI=1S/C8H8ClNO/c1-6-2-4-7(5-3-6)8(9)10-11/h2-5,11H,1H3

InChI Key

CWLYVEMDVAPUMV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=NO)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

27 g (0.2 mol) of 4-methylbenzaldoxime was chlorinated in the same manner as described in Example 9 (A) in 150 ml of 8N hydrochloric acid to give 28 g of the product as white crystals having a melting point of 60°-70° C. Yield, about 82%.
Quantity
27 g
Type
reactant
Reaction Step One
[Compound]
Name
Example 9 ( A )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 4-methylbenzaldehyde oxime (2 g) and N-chlorosuccinimide (2.17 g) in dimethylformamide (20 mL) was stirred for one hour at 55° C. After the reaction solution was diluted with t-butylmethylether, the solution was washed with water and saturated brine. The organic layer was dried over-anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure to obtain N-hydroxy-4-methylbenzene carboximidoyl chloride (2 g). A solution of resultant N-hydroxy-4-methylbenzene carboximidoyl chloride and 1,3-dichloro-5-[1-(trifluoromethyl)-vinyl]benzene (5.3 g) in toluene (50 mL) was heated to reflux for 8 hours. The solvent was distilled off under reduced pressure, and the residue was purified by silica gel chromatography to obtain [5-(3,5-dichlorophenyl) 3-(4-methylphenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazole (5.0 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.17 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

By the method of Example I-B, 67.6 g of 4-methylbenzaldoxime in 600 ml of ether was treated with 39.3 g of nitrosyl chloride. After removal of the ether, the product was recrystallized twice from hexane to give 30 g of 4-methylbenzohydroximoyl chloride, m.p. 70°-73°.
Quantity
67.6 g
Type
reactant
Reaction Step One
Name
nitrosyl chloride
Quantity
39.3 g
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
solvent
Reaction Step Three

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